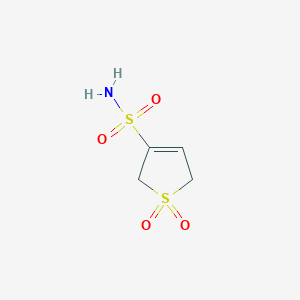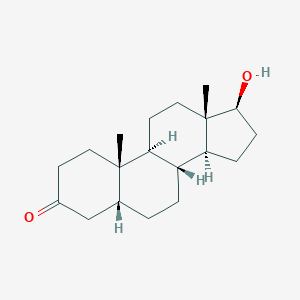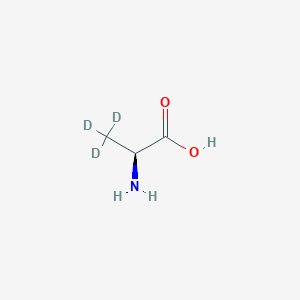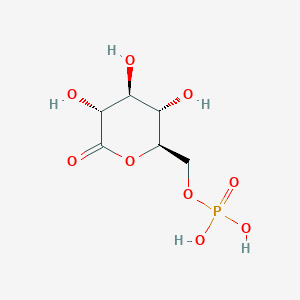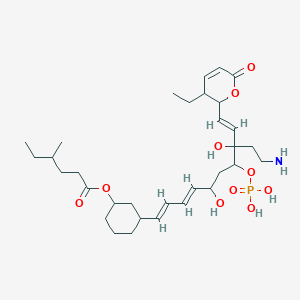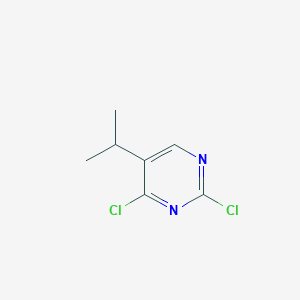
Fmoc-Tyr-Obzl
Descripción general
Descripción
Fmoc-Tyr-Obzl, also known as N-α-Fmoc-O-benzyl-L-phosphotyrosine, is a derivative used in peptide synthesis . It is an excellent building block for the preparation of phosphotyrosine-containing peptides .
Synthesis Analysis
Fmoc-Tyr-Obzl and its derivatives are synthesized through reactions involving Fmoc-protected amino acids. For instance, Fmoc derivatives, Fmoc-Tyr [P (O) (NHR)2]-OH, have been obtained from Z-Tyr-OBzl through lithiation with LDA, followed by reactions with N, N′-dipropyl- or diisopropyl-phosphorodiamidic chloride.Molecular Structure Analysis
The molecular structure of Fmoc-Tyr-Obzl is crucial for understanding its behavior in synthesis processes. The stability of these compounds in various conditions, such as resistance to piperidine in DMF and complete cleavage with trifluoroacetic acid, highlights the importance of their structural integrity for successful peptide synthesis.Chemical Reactions Analysis
Fmoc-Tyr-Obzl undergoes specific chemical reactions crucial for peptide synthesis, such as the attachment of phosphate protecting groups and the synthesis of phosphotyrosine-containing peptides. These processes demonstrate the compound’s reactivity and its role in the selective synthesis of peptides with desired modifications.Physical And Chemical Properties Analysis
The physical properties of Fmoc-Tyr-Obzl, including its crystalline form and solubility, influence its application in peptide synthesis. The ability to obtain Fmoc derivatives as stable crystals indicates their manageability and suitability for use in automated synthesis techniques.Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-Tyr-Obzl is an excellent building block for the preparation of phosphotyrosine-containing peptides by Fmoc Solid Phase Peptide Synthesis (SPPS) . This derivative can be introduced using standard activation methods, such as PyBOP and TBTU .
Drug Delivery
Molecular gels formed by the self-assembly of low-molecular-weight gelators have received increasing interest because of their potential applications in drug delivery . The ability of peptides and amino acids to spontaneously self-assemble into three-dimensional fibrous network has been exploited .
Mecanismo De Acción
Target of Action
Fmoc-Tyr-Obzl, also known as N-α-Fmoc-O-benzyl-L-phosphotyrosine, is primarily targeted towards proteins involved in signaling pathways . These proteins include phospho-writers, erasers, and readers such as SH2 and PTB domain-containing proteins . These proteins play a crucial role in signal transduction, activation or deactivation of gene transcription, and control of enzyme activity .
Mode of Action
Fmoc-Tyr-Obzl interacts with its targets by binding to them, thereby modulating the signaling pathways . This compound serves as a substrate/product mimetic, mediating protein-protein interactions . It can also be used as a chemical tool to study the roles of individual proteins involved in signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-Tyr-Obzl is the protein tyrosine phosphorylation pathway . This pathway involves the phosphorylation of tyrosine by protein tyrosine kinases (PTKs), recognition of pY residues by proteins containing pY-binding modules such as Src homology 2 (SH2) or phosphotyrosine binding (PTB) domains, and removal of a phosphotyrosine phosphate group by protein tyrosine phosphatases (PTPs) . Misfunctions in each of these steps have been linked to numerous diseases such as inflammation, diabetes, cancer, and metabolic and autoimmune diseases .
Pharmacokinetics
It’s worth noting that the compound is used in solid-phase peptide synthesis , which suggests that it may be designed to have suitable properties for biological activity, such as stability and bioavailability.
Result of Action
The result of Fmoc-Tyr-Obzl’s action is the modulation of protein tyrosine phosphorylation, which is vital for cell growth regulation, mitogenesis, metabolism, and apoptosis . By acting as a substrate/product mimetic, Fmoc-Tyr-Obzl can influence the activity of proteins involved in these processes .
Action Environment
The action environment of Fmoc-Tyr-Obzl can influence its efficacy and stability. For instance, the compound is typically stored at temperatures between 15-25°C , suggesting that temperature could impact its stability Furthermore, the compound’s efficacy may be influenced by the specific biological environment in which it is used, such as the presence of other proteins or compounds.
Safety and Hazards
Direcciones Futuras
The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time, and novel synthetic targets .
Propiedades
IUPAC Name |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c33-23-16-14-21(15-17-23)18-29(30(34)36-19-22-8-2-1-3-9-22)32-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29,33H,18-20H2,(H,32,35)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPVFGBPEVOJEV-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Tyr-Obzl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B52461.png)


